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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of the (+)-trans

enantiomer of C75 and the racemic mixture of C75. We will delve into their distinct mechanisms

of action, present supporting quantitative data from various experimental models, and provide

detailed protocols for key assays.

Executive Summary
The synthetic fatty acid synthase (FAS) inhibitor, C75, has shown promise as an anti-cancer

agent. It is typically used as a racemic mixture, containing both (+)-trans-C75 and (-)-trans-C75

enantiomers. However, research has revealed that these enantiomers possess distinct

biological activities. The (-)-trans-C75 enantiomer is primarily responsible for the inhibition of

FAS, leading to cytotoxic effects in tumor cells.[1][2] Conversely, the (+)-trans-C75 enantiomer

is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid

oxidation, and its administration is associated with anorexia and weight loss.[1] This

fundamental difference in their mechanism of action is critical for the targeted development of

C75-based cancer therapies. While the racemic mixture has demonstrated anti-tumor effects,

the (-)-trans-C75 enantiomer appears to be the key driver of this efficacy, without the anorectic

side effects attributed to the (+)-trans-C75 enantiomer.[1]
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Table 1: In Vitro Efficacy of Racemic C75 in Cancer Cell
Lines

Cell Line Cancer Type Assay Type
IC50 Value
(µM)

Reference

PC-3 Prostate Cancer
Clonogenic

Assay
35 [3]

LNCaP Prostate Cancer
Spheroid Growth

Assay
50 [3]

A375 Melanoma FASN Inhibition 32.43 [3]

Note: While direct IC50 values for the individual enantiomers are not readily available in

comparative studies, it has been demonstrated that (-)-C75 is the more cytotoxic enantiomer

and possesses greater radiosensitizing capacity than (+)-C75.[2]
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Experimental Protocols
Fatty Acid Synthase (FASN) Inhibition Assay
(Spectrophotometric)
This assay measures the inhibition of FASN activity by monitoring the oxidation of NADPH at

340 nm.
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Materials:

Purified FASN enzyme

C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA

NADPH solution (in Assay Buffer)

Acetyl-CoA solution (in Assay Buffer)

Malonyl-CoA solution (in Assay Buffer)

UV-transparent 96-well plate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADPH,

and Acetyl-CoA.

Add the purified FASN enzyme to the reaction mixture.

To test the inhibitors, pre-incubate the FASN enzyme with varying concentrations of C75 (or

DMSO as a vehicle control) for 15-30 minutes at 37°C before adding it to the reaction

mixture.

Initiate the reaction by adding Malonyl-CoA to each well.

Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes

at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

Calculate the specific activity of FASN (nmol of NADPH oxidized per minute per mg of

protein).
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Determine the percentage of inhibition for each C75 concentration relative to the vehicle

control.

Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

Cancer cell line of interest (e.g., PC-3, LNCaP)

Complete cell culture medium

C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader capable of reading absorbance at 570 nm

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with various concentrations of C75 (typically a serial dilution) for the desired

time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (DMSO) control

wells.

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours

at 37°C, allowing viable cells to form formazan crystals.[4][5]

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.[4][5]
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Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value for each compound.

Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, thereby

measuring long-term reproductive viability after treatment.

Materials:

Cancer cell line of interest

Complete cell culture medium

C75 (racemic, (+)-trans, or (-)-trans) dissolved in DMSO

6-well cell culture plates

Trypsin-EDTA

Phosphate-buffered saline (PBS)

Fixing solution (e.g., 6% glutaraldehyde)

Staining solution (e.g., 0.5% crystal violet)

Procedure:

Harvest a single-cell suspension of the cancer cells using trypsin-EDTA.

Seed a known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate and

allow them to attach overnight.

Treat the cells with various concentrations of C75 for 24 hours.[1]
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After treatment, remove the C75-containing medium, wash the cells with PBS, and add fresh

complete medium.

Incubate the plates for 10-14 days, allowing colonies to form.

After the incubation period, wash the colonies with PBS, fix them with the fixing solution for

at least 30 minutes, and then stain them with the staining solution.[6][7]

Gently wash the plates with water and allow them to air dry.

Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

PE = (Number of colonies formed / Number of cells seeded) x 100%

SF = PE of treated cells / PE of control cells

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167901#efficacy-of-trans-c75-versus-racemic-c75]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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